3-Ethylpent-1-yn-3-amine
Overview
Description
3-Ethylpent-1-yn-3-amine is a compound that falls within the category of tertiary amines, which are known for their role in various chemical reactions and synthesis processes. Although the provided papers do not directly discuss 3-Ethylpent-1-yn-3-amine, they do provide insights into the behavior of similar tertiary amines in chemical synthesis and reactions.
Synthesis Analysis
The synthesis of tertiary amines can be complex and requires careful consideration of the reaction conditions and the choice of catalysts. For instance, the paper titled "CuBr2/N,N,N',N'-tetra[(2-pyridal)methyl] ethylenediamine/tertiary amine as a highly active and versatile catalyst for atom-transfer radical polymerization" discusses a catalyst system involving a tertiary amine for atom transfer radical polymerization (ATRP) . Although this does not directly relate to the synthesis of 3-Ethylpent-1-yn-3-amine, it highlights the importance of tertiary amines in facilitating polymerization reactions, which could be relevant if 3-Ethylpent-1-yn-3-amine were to be used in a similar context.
Molecular Structure Analysis
The molecular structure of tertiary amines is characterized by a nitrogen atom bonded to three alkyl or aryl groups. This structure is crucial as it influences the reactivity and the types of reactions the amine can participate in. The papers provided do not offer specific details on the molecular structure of 3-Ethylpent-1-yn-3-amine, but they do suggest that tertiary amines can be involved in complex reactions, such as the Michael addition and alkylation steps described in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine .
Chemical Reactions Analysis
Tertiary amines are versatile in chemical reactions. For example, the domino reaction described in the synthesis of 1,4-dihydropyridines involves amines reacting with salicaldehydes and ethyl propiolate . This showcases the ability of amines to participate in multi-component reactions, which could be applicable to 3-Ethylpent-1-yn-3-amine if it were to be used in similar synthetic routes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tertiary amines like 3-Ethylpent-1-yn-3-amine are influenced by their molecular structure. These properties include solubility, boiling point, and reactivity, which are essential for determining the conditions under which the amine can be used and stored. The papers provided do not detail these properties for 3-Ethylpent-1-yn-3-amine, but they do imply that tertiary amines can be involved in reactions under various conditions, such as the AGET ATRP reactions catalyzed by the CuBr2/TPEN-tertiary amine system .
Scientific Research Applications
Synthesis of Complex Compounds
A key application of 3-Ethylpent-1-yn-3-amine in scientific research is in the synthesis of complex organic compounds. For instance, it is used in the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, which are significant in organic synthesis due to their versatile applications in pharmaceuticals and material science. This process achieves good yields and is applicable to a range of amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).
Nuclear Fuel Reprocessing
In the field of nuclear chemistry, amines like 3-Ethylpent-1-yn-3-amine have been studied for their role in separating actinides and lanthanides in spent nuclear fuel reprocessing. Specific amine-type reagents show selectivity for Americium(III) over Europium(III), which is crucial for effective nuclear waste management. The structural, bonding nature, and thermodynamics of these processes have been explored, providing insights into the design of new ligands for extraction and separation in nuclear reprocessing (Huang et al., 2018).
Antibiotic Synthesis
Amines like 3-Ethylpent-1-yn-3-amine are also significant in the synthesis of antibiotics. For example, they have been used as intermediates in the preparation of specific antibiotics intended for veterinary use. This involves a series of complex synthetic steps, including asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-ethylpent-1-yn-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-7(8,5-2)6-3/h1H,5-6,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOKDNCUNZBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186066 | |
Record name | 3-Ethylpent-1-yn-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpent-1-yn-3-amine | |
CAS RN |
3234-64-8 | |
Record name | 3-Ethyl-1-pentyn-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3234-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylpent-1-yn-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylpent-1-yn-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpent-1-yn-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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